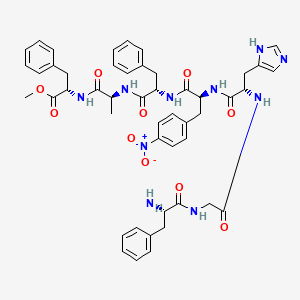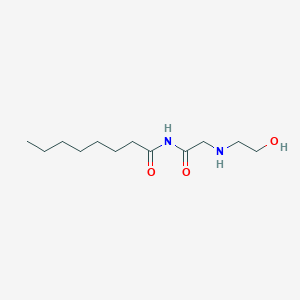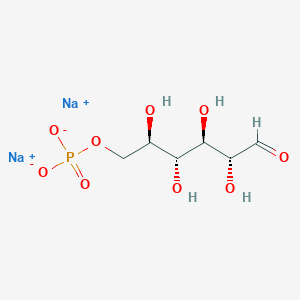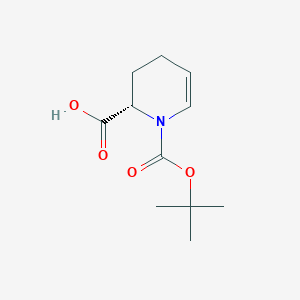
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe
Descripción general
Descripción
“H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” is a polypeptide that is commonly used as a biochemical reaction reagent . It is a good substrate for pepsin and is also cleaved by cathepsin D .
Molecular Structure Analysis
The molecular weight of “H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” is 931.02 . The sum formula is C₄₈H₅₄N₁₀O₁₀ . Unfortunately, the specific molecular structure is not provided in the search results.Chemical Reactions Analysis
“H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” can be hydrolyzed by Pepsin . It yields two peptides of four amino acids each when hydrolyzed by Pepsin . The peptides (product) and undigested starting peptide (substrate) can be separated on a reversed-phase column .Physical And Chemical Properties Analysis
The storage temperature for “H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” is less than -15°C . No additional physical or chemical properties were found in the search results.Aplicaciones Científicas De Investigación
Enzyme Activity and Specificity
- Cathepsins H and B Specificity : Research by Azarian et al. (1987) and A. Azarian, G. L. Agatian, A. A. Galoian (1987) showed that p-nitroanilides of amino acids and peptides, similar in structure to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe, were used to study the specificity of cathepsins H and B. These enzymes, found in the human and bovine brain, showed varied specific activities depending on the substrate.
Peptide Synthesis and Stability
- Chymosin and Pepsin Assays : A study by Salesse & Garnier (1976) explored the use of a peptide similar to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe in chymosin and pepsin assays. This study highlights the potential application of such peptides in the study of enzyme kinetics and protein digestion processes.
Transporter Studies
- Renal Brush-Border Membrane Vesicles : Research by Tiruppathì, Ganapathy, & Leibach (1990) utilized peptides similar in structure to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe to investigate the interaction between dipeptides and tripeptides for transport into renal brush-border membrane vesicles. This suggests possible applications in studying peptide transport mechanisms in kidney function.
Photocatalytic Studies
- Photocatalytic Hydrogen Evolution : In the context of photocatalytic hydrogen evolution (PHE), Si et al. (2019) conducted research that, while not directly related to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe, provides insight into the broader field of photocatalytic activities where similar compounds might have relevance.
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N10O10/c1-30(43(60)57-41(48(65)68-2)25-33-16-10-5-11-17-33)53-45(62)38(23-32-14-8-4-9-15-32)55-46(63)39(24-34-18-20-36(21-19-34)58(66)67)56-47(64)40(26-35-27-50-29-52-35)54-42(59)28-51-44(61)37(49)22-31-12-6-3-7-13-31/h3-21,27,29-30,37-41H,22-26,28,49H2,1-2H3,(H,50,52)(H,51,61)(H,53,62)(H,54,59)(H,55,63)(H,56,64)(H,57,60)/t30-,37-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGPHHBMTKEMRD-IDNKWEKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658528 | |
| Record name | Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe | |
CAS RN |
50572-79-7 | |
| Record name | Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)











![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)